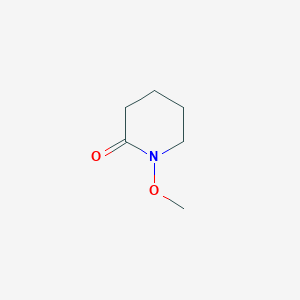

1-Methoxypiperidin-2-one

Vue d'ensemble

Description

“1-Methoxypiperidin-2-one” is a chemical compound. It is a liquid at room temperature . It is used in the synthesis of various pharmaceuticals and other organic compounds .

Synthesis Analysis

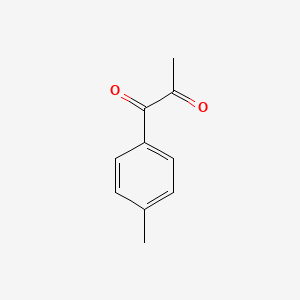

The synthesis of “1-Methoxypiperidin-2-one” and its derivatives involves several chemical reactions. The process starts from commercially available D-phenylglycinol and delta-valerolactone . The synthesis involves the use of both chemical and biological methods, together with novel design and delivery strategies .

Molecular Structure Analysis

The molecular structure of “1-Methoxypiperidin-2-one” can be analyzed using various tools such as ChemSpider and MolView . These tools allow for the visualization of the molecule in 3D, providing a detailed understanding of its structure.

Chemical Reactions Analysis

The chemical reactions involving “1-Methoxypiperidin-2-one” are complex and involve multiple steps. The reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methoxypiperidin-2-one” can be analyzed using various methods. These properties include molecular weight, log P (n-octanol/water partition coefficient), log D7.4 (n-octanol/water distribution coefficient at pH 7.4), pKa (ionization constant), aqueous solubility, and others .

Applications De Recherche Scientifique

Oligoribonucleotide Synthesis :

- 1-Methoxypiperidin-2-one derivatives are used as protecting groups in the synthesis of oligoribonucleotides. Reese et al. (1986) found that certain derivatives have acid lability suitable for mild hydrolytic conditions, making them valuable in nucleotide synthesis (Reese, Serafinowska, & Zappia, 1986).

- Lloyd et al. (2000) discussed the rates of acid-catalyzed removal of various 1-aryl-4-methoxypiperidin-4-yl protecting groups, showing their significance in oligoribonucleotide synthesis (Lloyd, Reese, Song, Vandersteen, Visintin, & Zhang, 2000).

Chemical Transformations and Synthesis :

- Tehrani et al. (2000) demonstrated the conversion of 3-Methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide. This reaction showcases the chemical versatility of 1-Methoxypiperidin-2-one derivatives in producing different organic compounds (Tehrani, Van Syngel, Boelens, Contreras, Kimpe, & Knight, 2000).

- Norcott et al. (2019) reported on TEMPO-Me, a derivative of 1-Methoxypiperidin-2-one, which serves as an electrochemically activated methylating agent. This compound is stable at ambient temperatures and becomes reactive under electrochemical stimuli (Norcott, Hammill, Noble, Robertson, Olding, Bissember, & Coote, 2019).

Pharmaceutical Applications and Biological Activities :

- Harini et al. (2014) synthesized novel 1-methylpiperidin-4-one oxime esters from 1-Methoxypiperidin-2-one and evaluated their antioxidant and antimicrobial activities. This research highlights the potential of 1-Methoxypiperidin-2-one derivatives in developing new pharmaceuticals (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

Biochemical Studies :

- Beijer et al. (1990) synthesized olig

Antitumor Activity :

- Mabjeesh et al. (2003) explored the use of 2-methoxyestradiol, a compound related to 1-Methoxypiperidin-2-one, in inhibiting tumor growth and angiogenesis. They found that it disrupts microtubules and downregulates hypoxia-inducible factor-1, providing insights into its potential as an antitumor agent (Mabjeesh, Escuin, Lavallee, Pribluda, Swartz, Johnson, Willard, Zhong, Simons, & Giannakakou, 2003).

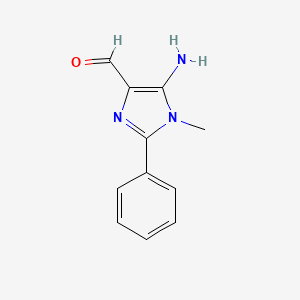

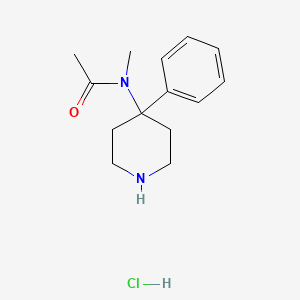

Synthesis of Neurokinin-1 Receptor Antagonists :

- Shishido et al. (2008) reported on the synthesis of neurokinin-1 receptor antagonists using a derivative of 1-Methoxypiperidin-2-one. Their work involved creating a CNS-selective antagonist, highlighting the compound's utility in synthesizing neuroactive agents (Shishido, Wakabayashi, Koike, Ueno, Nukui, Yamagishi, Murata, Naganeo, Mizutani, Shimada, Fujiwara, Sakakibara, Suga, Kusano, Ueda, Kanai, Tsuchiya, & Satake, 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1-methoxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-7-5-3-2-4-6(7)8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRUJRHSPLFHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608082 | |

| Record name | 1-Methoxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxypiperidin-2-one | |

CAS RN |

189824-37-1 | |

| Record name | 1-Methoxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloropyridazino[3,4-b][1,5]benzoxazepin-5(6h)-one](/img/structure/B3348777.png)

![benzo[g]quinoxaline-2,3(1H,4H)-dione](/img/structure/B3348793.png)

![5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-](/img/structure/B3348839.png)

![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)

![1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B3348904.png)